molecular formula C12H22O5 B12908832 4-(Diethoxymethyl)hexahydro-2H-cyclopenta[b]furan-2,5-diol CAS No. 62440-02-2

4-(Diethoxymethyl)hexahydro-2H-cyclopenta[b]furan-2,5-diol

Katalognummer: B12908832
CAS-Nummer: 62440-02-2
Molekulargewicht: 246.30 g/mol
InChI-Schlüssel: YCGDVWVLJIQEAW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Diethoxymethyl)hexahydro-2H-cyclopenta[b]furan-2,5-diol is a complex organic compound with the molecular formula C12H22O5 It features a cyclopenta[b]furan ring system with diethoxymethyl and diol functional groups

Vorbereitungsmethoden

The synthesis of 4-(Diethoxymethyl)hexahydro-2H-cyclopenta[b]furan-2,5-diol involves multiple steps, typically starting from simpler organic molecules. . Industrial production methods may involve optimized reaction conditions and catalysts to increase yield and purity.

Analyse Chemischer Reaktionen

4-(Diethoxymethyl)hexahydro-2H-cyclopenta[b]furan-2,5-diol undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

4-(Diethoxymethyl)hexahydro-2H-cyclopenta[b]furan-2,5-diol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Medicine: It may serve as a precursor for developing pharmaceuticals with potential therapeutic effects.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 4-(Diethoxymethyl)hexahydro-2H-cyclopenta[b]furan-2,5-diol exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to desired outcomes such as enzyme inhibition or activation . The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 4-(Diethoxymethyl)hexahydro-2H-cyclopenta[b]furan-2,5-diol include:

Eigenschaften

CAS-Nummer

62440-02-2

Molekularformel

C12H22O5

Molekulargewicht

246.30 g/mol

IUPAC-Name

4-(diethoxymethyl)-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-2,5-diol

InChI

InChI=1S/C12H22O5/c1-3-15-12(16-4-2)11-7-5-10(14)17-9(7)6-8(11)13/h7-14H,3-6H2,1-2H3

InChI-Schlüssel

YCGDVWVLJIQEAW-UHFFFAOYSA-N

Kanonische SMILES

CCOC(C1C2CC(OC2CC1O)O)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.